3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride
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Overview
Description
3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure includes a benzimidazole ring, which is a fused heterocyclic structure consisting of benzene and imidazole rings.
Preparation Methods
The synthesis of 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of various catalysts and solvents to optimize yield and purity. For example, the reaction of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide with carbon disulfide and potassium hydroxide can yield oxadiazole derivatives .
Chemical Reactions Analysis
3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Mannich Reaction: This involves the reaction with secondary amines and formaldehyde to form Mannich bases.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or acetonitrile, and specific catalysts to enhance reaction rates. Major products formed from these reactions can include oxadiazole, triazole, and other heterocyclic derivatives .
Scientific Research Applications
3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and is used in the development of new antibiotics.
Medicine: It has potential anticancer properties and is being studied for its role in cancer treatment.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . In cancer cells, the compound can induce apoptosis by interfering with cell signaling pathways .
Comparison with Similar Compounds
3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride can be compared with other benzimidazole derivatives such as:
2-Methyl-benzimidazole: Known for its antimicrobial and anticancer properties.
5-(Benzimidazole-1-yl)isophthalic acid: Used in the synthesis of metal-organic frameworks and has applications in fluorescence detection.
1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl methyl-3-arylthioureas: These compounds are studied for their anticonvulsant activity.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15;/h2-5H,6-7H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAZLXZWBKHAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58555-22-9 |
Source
|
Record name | 1H-Benzimidazole-1-propanoic acid, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58555-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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